Cas no 5619-07-8 (Methyl 2-amino-3-phenylpropanoate hydrochloride)
Methyl 2-amino-3-phenylpropanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-3-phenylpropanoate hydrochloride
- H-DL-Phe-OMe.HCl
- DL-Phenylalanine methyl ester hydrochloride
- H-DL-Phe-OMe · HCl
- (±)-Phenylalanine methyl ester hydrochloride
- EINECS 227-049-2
- SCHEMBL136408
- FT-0673720
- 2-amino-3-phenyl-propionic acid methylester hydrochloride
- (+/-)-phenylalanine methyl ester hydrochloride
- SY106384
- Methyl 2-amino-3-phenylpropanoate HCl
- NSC194642
- 5619-07-8
- AKOS008966864
- (S)-2-Amino-3-phenylpropionic acid methyl ester hydrochloride
- (2S)-2-AMINO-3-PHENYLPROPIONIC ACID METHYL ESTER HYDROCHLORIDE
- METHYL (2R)-2-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE
- Methyl DL-phenylalaninate hydrochloride
- Phenylalanine, methyl ester, hydrochloride (1:1)
- Phenylalanine hydrochloride methyl ester
- A918557
- DL-Phenylalanine methyl ester HCl
- FT-0636779
- (DL)-phenylalanine methyl ester hydrochloride
- CS-W022742
- phenylalanine methylester chlorhydrate
- 3HZ8P6WR8H
- SY034266
- Methyl (S)-2-amino-3-phenylpropanoate hydrochloride
- D,L-phenylalanine-methylester hydrochloride
- 6-methyl-7-NITRO(1H)INDAZOLE
- DL-Phenylalanine, methyl ester, hydrochloride
- MFCD00066113
- EN300-04537
- METHYLDL-PHENYLALANINATEHCL
- Methyl 3-phenyl-DL-alaninate HCl
- d,l-phenylalanine methyl ester hydrochloride
- FT-0625604
- SY004788
- FT-0627995
- SWVMLNPDTIFDDY-UHFFFAOYSA-N
- DL-phenylalanine methyl ester, HCl
- AM20061219
- Alanine, phenyl-, methyl ester, hydrochloride, DL-
- Methyl 3-phenyl-DL-alaninate hydrochloride
- AB01100
- (S)-phenylalanine methyl ester hydrochloride
- HY-W042002
- FT-0625504
- NSC-194642
- methyl 2-amino-3-phenylpropanoate;hydrochloride
- F2147-0643
- DB-052864
- METHYL DL-PHENYLALANINATE HCL
-
- MDL: MFCD00066113
- Inchi: 1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
- InChI Key: SWVMLNPDTIFDDY-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C(CC1C=CC=CC=1)N)=O
- BRN: 3597947
Computed Properties
- Exact Mass: 215.07100
- Monoisotopic Mass: 215.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 697
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.6
- Topological Polar Surface Area: 168
Experimental Properties
- Color/Form: Not determined
- Melting Point: 159-160 ºC
- Boiling Point: 264.2°Cat760mmHg
- Flash Point: 126°C
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 52.32000
- LogP: 2.23170
- Sensitiveness: Hygroscopic
- Solubility: Not determined
Methyl 2-amino-3-phenylpropanoate hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- Storage Condition:Store at room temperature
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
Methyl 2-amino-3-phenylpropanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IH999-5g |
Methyl 2-amino-3-phenylpropanoate hydrochloride |
5619-07-8 | 98% | 5g |
149.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IH999-25g |
Methyl 2-amino-3-phenylpropanoate hydrochloride |
5619-07-8 | 98% | 25g |
485.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IH999-1g |
Methyl 2-amino-3-phenylpropanoate hydrochloride |
5619-07-8 | 98% | 1g |
50.0CNY | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0077-250g |
Dl-phenylalanine Methyl Ester Hydrochloride |
5619-07-8 | 97% | 250g |
$300 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831989-100g |
DL-Phenylalanine methyl ester hydrochloride |
5619-07-8 | 98% | 100g |
¥1,100.00 | 2022-01-10 | |
| TRC | P319995-100mg |
DL-phenylalanine methyl ester hydrochloride |
5619-07-8 | 100mg |
$52.00 | 2023-05-17 | ||
| TRC | P319995-250mg |
DL-phenylalanine methyl ester hydrochloride |
5619-07-8 | 250mg |
$58.00 | 2023-05-17 | ||
| TRC | P319995-500mg |
DL-phenylalanine methyl ester hydrochloride |
5619-07-8 | 500mg |
$69.00 | 2023-05-17 | ||
| TRC | P319995-1g |
DL-phenylalanine methyl ester hydrochloride |
5619-07-8 | 1g |
$ 70.00 | 2022-06-03 | ||
| abcr | AB118464-10 g |
DL-Phenylalanine methyl ester hydrochloride, 98% (H-DL-Phe-OMe.HCl); . |
5619-07-8 | 98% | 10 g |
€77.40 | 2023-07-20 |
Methyl 2-amino-3-phenylpropanoate hydrochloride Suppliers
Methyl 2-amino-3-phenylpropanoate hydrochloride Related Literature
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Mohammad Mobin,Saman Zehra,Ruby Aslam RSC Adv. 2016 6 5890
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2. Tuning the reaction pathways of phenanthroline-Schiff bases: routes to novel phenanthroline ligandsMuhib Ahmed,Denise Rooney,Malachy McCann,Jamie Casey,Katie O'Shea,Brendan Twamley Dalton Trans. 2019 48 15283
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Zhangping Shi,Xiuzhen Xiao,Dongsen Mao,Guanzhong Lu Catal. Sci. Technol. 2014 4 1132
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Derek C. Martyn,Andrea J. Vernall,Bruce M. Clark,Andrew D. Abell Org. Biomol. Chem. 2003 1 2103
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Anil Kumar Yamala,Vinod Nadella,Yitzhak Mastai,Hridayesh Prakash,Pradip Paik Nanoscale 2017 9 14006
Additional information on Methyl 2-amino-3-phenylpropanoate hydrochloride
Methyl 2-amino-3-phenylpropanoate hydrochloride (CAS No. 5619-07-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-amino-3-phenylpropanoate hydrochloride, a compound with the chemical identifier CAS No. 5619-07-8, has garnered significant attention in the realm of chemical and pharmaceutical research due to its versatile structural properties and potential applications. This compound, often referred to by its systematic name Methyl 2-amino-3-phenylpropanoate hydrochloride, represents a fascinating intersection of organic chemistry and medicinal science, offering researchers a unique scaffold for the development of novel therapeutic agents.
The molecular structure of Methyl 2-amino-3-phenylpropanoate hydrochloride consists of a phenyl ring attached to a propanoate backbone, with an amino group at the second carbon position and a methyl ester at the terminal carbon. This configuration imparts a rich chemical diversity, making it a valuable intermediate in synthetic chemistry. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, the compound has been explored for its potential role in drug discovery and development. Its structural motif, characterized by the presence of both aromatic and aliphatic components, suggests applications in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and metabolic diseases. The phenyl ring can serve as a pharmacophore, interacting with specific binding sites on biological targets, while the amino and ester functionalities provide opportunities for further derivatization and modification.
One of the most compelling aspects of Methyl 2-amino-3-phenylpropanoate hydrochloride is its utility as a building block for more complex molecules. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications to the amino group can introduce hydrogen bonding capabilities, improving binding affinity to protein targets. Similarly, alterations to the ester moiety can influence metabolic stability and bioavailability, critical factors in drug design.
Recent studies have highlighted the compound's relevance in the development of small-molecule inhibitors. By integrating Methyl 2-amino-3-phenylpropanoate hydrochloride into rational drug design strategies, scientists have identified promising candidates for inhibiting enzymes involved in cancer progression and infectious diseases. The ability to fine-tune its structure allows for the optimization of key pharmacokinetic parameters, ensuring that resulting drugs are both effective and safe.
The pharmaceutical industry has also shown interest in Methyl 2-amino-3-phenylpropanoate hydrochloride due to its potential as a precursor for chiral compounds. The presence of stereogenic centers in its structure enables the synthesis of enantiomerically pure forms, which are often essential for achieving desired therapeutic effects while minimizing adverse reactions. This aspect is particularly relevant in modern drug development, where enantiopurity is a critical consideration.
Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable synthesis methodologies. Researchers have developed eco-friendly synthetic routes that minimize waste and reduce energy consumption, aligning with global efforts to promote environmentally responsible chemical practices. These advancements not only enhance efficiency but also contribute to cost-effective production processes.
From a regulatory perspective, Methyl 2-amino-3-phenylpropanoate hydrochloride benefits from established safety profiles due to extensive preclinical studies conducted over several decades. This historical data provides regulators with confidence that the compound can be handled safely in industrial and laboratory settings. Additionally, its well-documented physicochemical properties facilitate compliance with Good Manufacturing Practices (GMP), ensuring consistency and quality across different production batches.
The compound's role in academic research cannot be overstated either. It serves as a valuable tool for teaching students about advanced organic synthesis techniques and drug design principles. By incorporating Methyl 2-amino-3-phenylpropanoate hydrochloride into experimental protocols, educators can illustrate complex concepts such as stereoselective synthesis and molecular recognition mechanisms. This hands-on experience prepares students for careers in pharmaceutical research by equipping them with practical skills and theoretical knowledge.
In conclusion, Methyl 2-amino-3-phenylpropanoate hydrochloride (CAS No. 5619-07-8) represents a cornerstone in modern chemical biology and medicinal chemistry. Its unique structural features offer numerous opportunities for innovation across multiple domains of research and development. As scientific understanding continues to evolve, this compound will undoubtedly remain at the forefront of efforts aimed at discovering new treatments for human diseases.
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